Ethyl 4-bromo-2-hydroxybenzoate
Overview
Description
Ethyl 4-bromo-2-hydroxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the second position on the benzene ring, with an ethyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-hydroxybenzoate, also known as Ethyl 4-Bromosalicylate, is a derivative of hydroxybenzoates . Hydroxybenzoates are benzoate derivatives substituted by one or more hydroxy groups in any position on the benzene ring . They have been found to interact with a variety of targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
It is known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . In these reactions, a nucleophile, an atom that is attracted to a region of positive charge, replaces a group of atoms in a molecule . The specific type of nucleophilic substitution (SN1 or SN2) depends on the structure of the molecule .
Biochemical Pathways
It is known that 4-hydroxybenzoic acid, a related compound, is involved in several catabolic pathways . In these pathways, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which is then cleaved or decarboxylated to form other compounds . These reactions are part of the larger metabolic network and can influence various cellular processes .
Pharmacokinetics
The properties of related compounds suggest that this compound may be absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
The compound’s interactions with its targets and its involvement in biochemical pathways suggest that it may influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Ester Hydrolysis: 4-bromo-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: Corresponding ketones or alkanes.
Scientific Research Applications
Ethyl 4-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group at the third position.
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with the bromine atom at the fifth position.
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom and hydroxyl group, which influence its chemical reactivity and potential applications. The ethyl ester group also contributes to its distinct properties compared to similar compounds with different ester groups.
Properties
IUPAC Name |
ethyl 4-bromo-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHJADUNBHFLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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